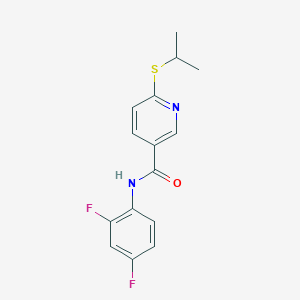

![molecular formula C14H13Cl2NO B3013100 {[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine CAS No. 1153460-92-4](/img/structure/B3013100.png)

{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine” is an organic compound with the molecular formula C14H13Cl2NO . It has a molecular weight of 282.16. The compound is related to other compounds such as “{[4-chloro-2-(2,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride” which has a molecular weight of 353.07 .

Synthesis Analysis

The synthesis of amines like “{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine” can involve several steps . These steps can include nitration, conversion from the nitro group to an amine, and bromination . The order of these steps is important, as the end product’s directing group must be utilized . For example, the nitro group is a meta directing group, meaning the first step needs to be the nitration .Molecular Structure Analysis

The molecular structure of “{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine” can be represented by the InChI code 1S/C14H12Cl3NO.ClH/c1-18-8-9-2-3-10 (15)6-13 (9)19-14-7-11 (16)4-5-12 (14)17;/h2-7,18H,8H2,1H3;1H .Chemical Reactions Analysis

Amines like “{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine” can undergo various reactions . These reactions can include the formation of imine derivatives when reacted with aldehydes or ketones . This reaction is acid-catalyzed and reversible, similar to acetal formation .Physical And Chemical Properties Analysis

“{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Corrosion Inhibition

A study focused on the corrosion inhibition performance of amine derivative compounds, including 2-{[(3-chlorophenyl)amino]methyl}phenol, highlights their effectiveness in protecting mild steel in acidic environments. These compounds form a protective film on the metal surface, with their efficiency influenced by the substituent groups. The study employed electrochemical measurements and surface analysis, alongside density functional theory and molecular dynamics simulation, to understand the adsorption mechanism and confirm the electrochemical results (Boughoues et al., 2020).

Monoamine Oxidase-B Inactivation

Research on the transformation of heterocyclic reversible monoamine oxidase-B (MAO-B) inactivators into irreversible inactivators, through N-methylation, indicates the potential of derivatives, including {[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine, in pharmacological applications. The study presents how primary amine analogues can be converted into time-dependent irreversible inhibitors of MAO-B, suggesting a role in modulating enzyme activity (Ding & Silverman, 1993).

Metal Ion Affinities and Fluorescence Properties

A study on the structures, metal ion affinities, and fluorescence properties of derivatives of tris((6-phenyl-2-pyridyl)methyl)amine, such as soluble ligands derived from it, reveals their potential in developing complexes with specific optical properties. These complexes could be useful in photonic applications due to their fluorescence characteristics when interacting with metal ions like Zn(2+) and Cu(2+) (Liang et al., 2009).

Organometallic Compound Formation

Research on the silylation of ligands leading to organometallic compounds with a reduced dianionic amine-bisphenolate ligand, where groups like methyl or phenyl have migrated to nitrogen, showcases the utility of amine derivatives in the synthesis of novel organometallic structures. These compounds exhibit unique geometries and bonding properties, relevant for various chemical syntheses and catalytic applications (Shekar & Brown, 2013).

Chemical Reactivity and Structural Studies

Investigations into the molecular structure and reactivity of compounds like 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine reveal insights into the formation of complex structures and their potential interactions with metal ions. Such studies are crucial in understanding the chemical behavior of these compounds, which could be relevant in materials science and coordination chemistry (Li et al., 2012).

Future Directions

While specific future directions for “{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine” were not found in the search results, research into the synthesis and pharmacological activities of related compounds continues . This suggests that there may be ongoing interest in the development and study of similar compounds.

properties

IUPAC Name |

1-[2-(3,5-dichlorophenoxy)phenyl]-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO/c1-17-9-10-4-2-3-5-14(10)18-13-7-11(15)6-12(16)8-13/h2-8,17H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFDCLWTIGDTKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1OC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B3013023.png)

![2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide](/img/structure/B3013024.png)

![N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3013026.png)

![Thiomorpholin-4-yl-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3013028.png)

![[2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide](/img/structure/B3013029.png)

![6-Methylbenzo[d]isoxazol-3-amine](/img/structure/B3013036.png)

![5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3013040.png)